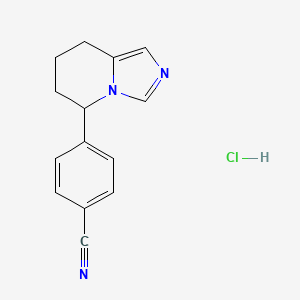

Fadrozole hydrochloride

Übersicht

Beschreibung

Fadrozolhydrochlorid ist ein selektiver, nichtsteroidaler Aromatasehemmer. Es wird hauptsächlich zur Behandlung von östrogenabhängigen Erkrankungen wie Brustkrebs eingesetzt. Die Verbindung ist bekannt für ihre hohe Potenz und Selektivität bei der Hemmung des Aromatase-Enzyms, das für die Umwandlung von Androgenen in Östrogene verantwortlich ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fadrozolhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt typischerweise mit der Cyclisierung geeigneter Vorläufer zur Bildung des Imidazopyridin-Kerns, gefolgt von der Einführung eines Nitrils durch eine nucleophile Substitutionsreaktion .

Industrielle Produktionsverfahren

Die industrielle Produktion von Fadrozolhydrochlorid beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies umfasst die Verwendung von hochreinen Reagenzien, kontrollierten Reaktionsbedingungen und effizienten Reinigungstechniken, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Fadrozolhydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Nitrilgruppe. Es kann auch an Hydrierungsreaktionen teilnehmen, um die Nitrilgruppe zu einem Amin zu reduzieren .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Alkohole.

Hydrierungsreaktionen: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) werden unter Wasserstoffatmosphäre verwendet, um die Nitrilgruppe zu reduzieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Imidazopyridin-Derivate und reduzierte Amin-Derivate .

Analyse Chemischer Reaktionen

Types of Reactions

Fadrozole hydrochloride primarily undergoes substitution reactions due to the presence of the nitrile group. It can also participate in hydrogenation reactions to reduce the nitrile group to an amine .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrogenation Reactions: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas atmosphere to reduce the nitrile group.

Major Products

The major products formed from these reactions include substituted imidazopyridine derivatives and reduced amine derivatives .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Breast Cancer Treatment

- Fadrozole is primarily utilized in treating post-menopausal women with recurrent breast cancer. Clinical trials have demonstrated its effectiveness in reducing estrogen levels, leading to tumor regression. In one study involving 80 patients, it achieved a 17% objective response rate with a median duration of response lasting 36 weeks .

- Phase III clinical trials are ongoing to further assess its efficacy compared to other treatments like megestrol acetate and letrozole .

- Cardiac Fibrosis

- Endocrine Studies

Scientific Research Applications

- Ecotoxicology Studies

- Mechanistic Studies

- Comparative Drug Studies

Data Table: Summary of Key Studies on this compound

Wirkmechanismus

Fadrozole hydrochloride exerts its effects by selectively inhibiting the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels in the body, which is beneficial in treating estrogen-dependent diseases such as breast cancer . The molecular target of this compound is the aromatase enzyme, and it acts by binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Letrozol: Ein weiterer nichtsteroidaler Aromatasehemmer, der zur Behandlung von Brustkrebs eingesetzt wird.

Anastrozol: Ein nichtsteroidaler Aromatasehemmer mit einem ähnlichen Wirkmechanismus.

Exemestan: Ein steroidaler Aromatasehemmer, der irreversibel an das Aromatase-Enzym bindet.

Einzigartigkeit von Fadrozolhydrochlorid

Fadrozolhydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung des Aromatase-Enzyms. Es hat sich gezeigt, dass es bei der Senkung des Östrogenspiegels im Vergleich zu anderen nichtsteroidalen Aromatasehemmern effektiver ist . Darüber hinaus reduziert seine nichtsteroidale Natur das Risiko von Nebenwirkungen, die mit steroidalen Inhibitoren verbunden sind .

Biologische Aktivität

Fadrozole hydrochloride is a potent nonsteroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens, thereby reducing estrogen levels in the body. This reduction is crucial for managing estrogen-dependent tumors.

Fadrozole acts as a competitive inhibitor of aromatase, binding to the enzyme's active site and preventing the conversion of androgens into estrogens. This mechanism is vital in the context of breast cancer treatment, where estrogen can promote tumor growth.

Pharmacokinetics

The pharmacokinetics of fadrozole indicate that it has a half-life suitable for once or twice daily dosing. Studies have shown that its absorption is rapid, with peak plasma concentrations occurring within a few hours post-administration.

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of fadrozole in reducing estrogen levels and controlling tumor growth in patients with advanced breast cancer. In a study involving 80 postmenopausal patients who had previously failed tamoxifen therapy, fadrozole showed an objective response rate of 17%, with 21% of patients achieving stable disease . The median duration of response was approximately 36 weeks, indicating its potential as a therapeutic option .

Side Effects

Fadrozole has been associated with mild to moderate side effects, including nausea (15%), hot flashes (5%), and somnolence (4%). Importantly, serious adverse events were not reported, highlighting its relative safety profile .

Case Studies

- Long-Term Treatment : A study evaluated the long-term effects of fadrozole at a dose of 2 mg twice daily in advanced breast cancer patients. Results indicated significant suppression of estrogen levels and clinical benefits in tumor control .

- Cardiac Implications : Research involving spontaneously hypertensive heart failure rats demonstrated that fadrozole could reverse cardiac fibrosis, suggesting additional cardiovascular benefits beyond its primary use as an aromatase inhibitor . The study found that high doses of R-fadrozole significantly reduced left ventricular collagen levels compared to controls.

Comparative Efficacy

A comparative analysis of different aromatase inhibitors highlighted fadrozole's unique binding characteristics and efficacy profile. Molecular modeling studies suggest that its cyanophenyl moiety mimics the steroid backbone of natural substrates for aromatase, enhancing its inhibitory potency .

Summary of Clinical Trials on this compound

Eigenschaften

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCVAQGKEOJTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-47-1 (Parent) | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020618 | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-31-3 | |

| Record name | Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fadrozole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fadrozole hydrochloride?

A1: this compound is a potent, selective, non-steroidal aromatase inhibitor. [] It exerts its action by competitively binding to the aromatase enzyme, thereby blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). [, , , ]

Q2: How does inhibiting aromatase impact estrogen-dependent diseases?

A2: By inhibiting aromatase, this compound significantly reduces estrogen levels in the body. [, , , , ] This reduction is particularly significant in postmenopausal women, where the primary source of estrogen is through peripheral aromatization of androgens. [, , ] Since estrogen can stimulate the growth of hormone-dependent cancers, reducing its levels can inhibit the progression of these diseases, particularly breast cancer. [, , , , , , ]

Q3: Are there other enzymes in the steroidogenesis pathway that this compound affects?

A3: While highly specific for aromatase at low doses, higher concentrations of this compound have been shown to inhibit other cytochrome P450 enzymes involved in steroidogenesis. These include C11-hydroxylase, corticosterone methyloxidase-II, and the enzyme responsible for converting deoxycorticosterone to corticosterone. []

Q4: Does this compound affect 5α-reductase activity in the brain?

A4: Studies in zebra finches show that while this compound effectively inhibits aromatase activity in the brain, it doesn’t inhibit 5α-reductase. [] In fact, this compound treatment can lead to increased 5α-reductase activity, possibly due to the increased availability of androgens that are no longer being converted to estrogens. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H13N3 • HCl, and its molecular weight is 275.75 g/mol. []

Q6: Have there been any computational chemistry studies done on this compound and its analogues?

A6: Yes, molecular modeling studies have been conducted comparing the binding mode of this compound with a potent steroidal aromatase inhibitor. [] This research suggested that the cyanophenyl group in this compound mimics the steroid backbone of the natural aromatase substrate, androst-4-ene-3,17-dione. [] This modeling information aids in understanding the structure-activity relationship of azole-type aromatase inhibitors.

Q7: How do structural modifications of this compound affect its aromatase inhibitory activity?

A7: Research on this compound analogues has explored the structure-activity relationship. [] The cyanophenyl moiety appears crucial for activity, potentially mimicking the steroid backbone of the natural aromatase substrate. [] Further modifications to explore accessible and non-accessible volumes within the aromatase active site are being investigated. []

Q8: How is this compound absorbed and metabolized in the body?

A8: Following oral administration, this compound is well-absorbed. [, ] Peak plasma concentrations are reached within 2 hours in rats. [] It undergoes extensive metabolism, primarily via hydroxylation and oxidation, with metabolites excreted in both urine and feces. []

Q9: What types of in vivo models have been used to study the efficacy of this compound?

A9: Various animal models have been employed to assess the effects of this compound. These include:

- Rat Endometriosis Model: Demonstrated a dose-dependent reduction in endometrial transplant size and uterine weight, suggesting potential therapeutic benefit for endometriosis. []

- Pregnant Rat Model: Revealed that this compound administration during late pregnancy leads to estrogen deficiency, impacting uterine physical properties and potentially causing fetal injury. [] This highlights the importance of estrogen for maintaining pregnancy.

- Zebra Finch Model: Utilized to study the role of aromatase in sexual differentiation and behavior. This compound effectively inhibited aromatase activity in the brain, allowing researchers to study the consequences of estrogen deficiency on sexual behavior. [, ]

- Hamster Renal Tumor Model: Explored the role of estrogen metabolism in cancer development. this compound's effects on 2- and 4-hydroxylation of estradiol in hamster kidney microsomes were investigated. [] The differential inhibition of these pathways suggests a role for specific estrogen metabolites in carcinogenesis.

Q10: Has this compound shown efficacy in clinical trials for breast cancer?

A11: Yes, clinical trials have investigated the efficacy of this compound in postmenopausal women with metastatic breast cancer. [, , , , , , , ] Studies demonstrated responses, including tumor regression, with a generally acceptable safety profile. [, , , , , , , ]

Q11: What are the potential side effects of this compound treatment?

A13: While generally well-tolerated, this compound can cause side effects, primarily gastrointestinal in nature. [, ] These include nausea, vomiting, loss of appetite, and abdominal pain. [, ] Other reported side effects include fatigue and leukopenia. [] Long-term use of aromatase inhibitors, including this compound, may be associated with an increased risk of osteoporosis. []

Q12: What are some alternative treatment options for hormone-dependent breast cancer?

A12: Several alternatives and potential substitutes for this compound exist in the treatment of hormone-dependent breast cancer. These include:

- Other Aromatase Inhibitors: Letrozole, anastrozole, and exemestane are examples of other aromatase inhibitors used in the treatment of breast cancer. [, , ] These agents also work by blocking estrogen production but may have different pharmacological profiles and clinical indications.

- Selective Estrogen Receptor Modulators (SERMs): Tamoxifen is a SERM that acts by blocking the effects of estrogen in breast tissue. [, , , ] It has been widely used in both the adjuvant and metastatic settings for hormone-receptor-positive breast cancer.

- Selective Estrogen Receptor Degraders (SERDs): Fulvestrant is a SERD that binds to and degrades the estrogen receptor, leading to a decrease in estrogen signaling. [] It is an option for hormone-receptor-positive, metastatic breast cancer, particularly in patients who have progressed on or after endocrine therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.